

Application Notes and Protocols: cAMP Accumulation Assay for Ulotaront Functional Activity

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Compound of Interest

Compound Name: Ulotaront

Cat. No.: B1651633

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Introduction

Ulotaront (SEP-363856) is an investigational psychotropic agent for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its mechanism of action is distinct from current antipsychotic medications, as it does not rely on antagonism of the dopamine D2 receptor.[4][5] Instead, **Ulotaront** functions as a potent agonist at the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 1A (5-HT1A) receptor.[1][4][6] Both TAAR1 and 5-HT1A are G-protein coupled receptors (GPCRs). TAAR1 activation leads to the stimulation of adenylyl cyclase through G α s, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Conversely, the 5-HT1A receptor typically couples to G α i, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[7] Therefore, a cyclic AMP (cAMP) accumulation assay is a critical tool for characterizing the functional activity and potency of **Ulotaront** at these receptors.

This document provides a detailed protocol for determining the functional activity of **Ulotaront** at the human TAAR1 and 5-HT1A receptors using a cAMP accumulation assay.

Principle of the Assay

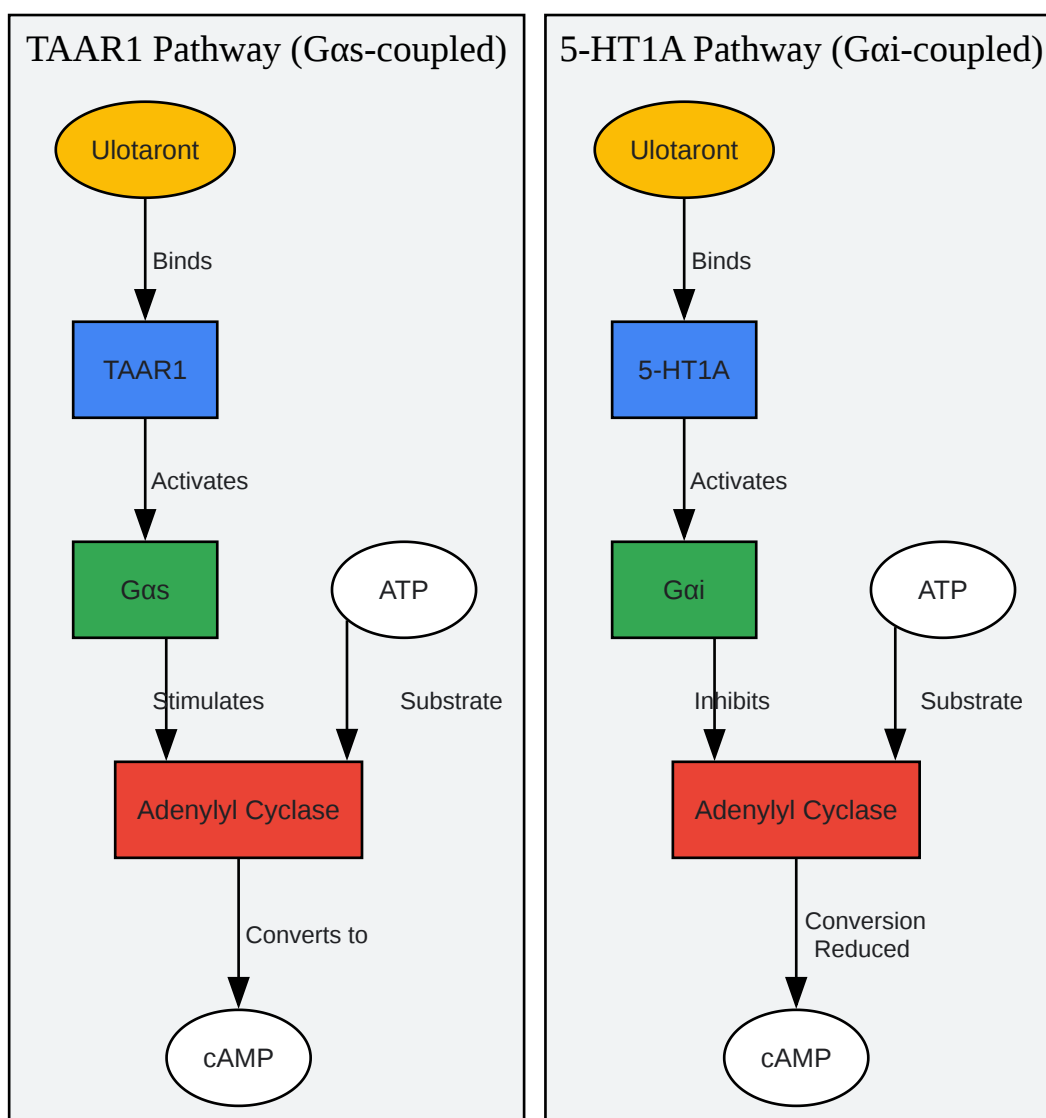
The cAMP accumulation assay is a cell-based functional assay designed to measure the intracellular concentration of cAMP produced in response to GPCR activation.[8] For G α s-coupled receptors like TAAR1, agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP. For G α i-coupled receptors like 5-HT1A, agonist binding inhibits adenylyl cyclase, which can be measured as a decrease in forskolin-stimulated cAMP production.[8][9] The amount of cAMP produced is typically quantified using competitive immunoassays or biosensor-based systems, which generate a detectable signal (e.g., luminescence, fluorescence) that is proportional to the concentration of cAMP.[8][10][11]

Data Presentation

The functional potency of **Ulotaront** is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC₅₀) and the maximum effect (E_{max}). The following table summarizes the quantitative data for **Ulotaront**'s functional activity at its primary targets and other relevant receptors as determined by cAMP assays.

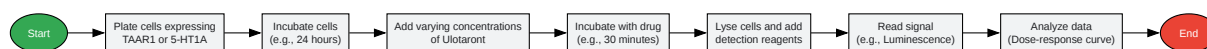
Receptor	Assay Type	EC50	E _{max}	Reference
Human TAAR1	cAMP Accumulation	0.14 ± 0.062 μM	101.3 ± 1.3%	[1]
Human TAAR1	cAMP Accumulation	38 ± 11 nM	109 ± 3%	[1]
Human 5-HT1A	cAMP Accumulation	2.3 ± 1.40 μM	74.7 ± 19.60%	[1]
Human D2	cAMP Accumulation (Partial Agonist)	10.44 ± 4 μM	23.9 ± 7.6%	[1]
Human 5-HT1B	cAMP Accumulation (Partial Agonist)	15.6 ± 11.6 μM	22.4 ± 10.9%	[1]
Human 5-HT1D	cAMP Accumulation (Partial Agonist)	0.262 ± 0.09 μM	57.1 ± 6.0%	[1]
Human 5-HT7	cAMP Accumulation (Partial Agonist)	6.7 ± 1.32 μM	41.0 ± 9.5%	[1]

Signaling Pathways and Experimental Workflow



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Caption: **Ulotaront** signaling pathways at TAAR1 and 5-HT1A receptors.



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Caption: Experimental workflow for the cAMP accumulation assay.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and assay kits. The following is based on a homogenous, lysis-based assay format (e.g., Promega GloSensor™ or PerkinElmer AlphaScreen®).

Materials and Reagents

- **Cell Lines:** Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 (HEK-hTAAR1) or human 5-HT1A (HEK-h5-HT1A).
- **Cell Culture Medium:** Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- **Ulotaront:** Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.
- **Assay Buffer:** Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
- **Forskolin (for Gai assays):** Prepare a stock solution in DMSO.
- **cAMP Assay Kit:** A commercial kit for cAMP detection (e.g., GloSensor™ cAMP Assay, Promega; cAMP-Glo™ Max Assay, Promega; AlphaScreen® cAMP Assay Kit, PerkinElmer).
- **Reagents and Equipment:**
 - White, opaque 384-well microplates
 - Multichannel pipettes
 - Plate reader capable of luminescence or fluorescence detection
 - CO2 incubator (37°C, 5% CO2)

Protocol for TAAR1 (G α s-coupled) Agonist Assay

- Cell Plating:
 - Harvest HEK-hTAAR1 cells and resuspend in cell culture medium.
 - Plate the cells in a white, opaque 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Addition:
 - Prepare a serial dilution of **Ulotaront** in assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).
 - Carefully remove the cell culture medium from the wells.
 - Add the diluted **Ulotaront** solutions to the respective wells.
- Incubation:
 - Incubate the plate at room temperature or 37°C for a pre-optimized time (e.g., 30 minutes).
- cAMP Detection:
 - Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
 - Incubate as recommended by the kit protocol (e.g., 15-60 minutes at room temperature).
- Signal Reading:
 - Read the plate using a plate reader with the appropriate settings for luminescence or fluorescence.

Protocol for 5-HT_{1A} (G_{ai}-coupled) Agonist Assay

The protocol for the G_{ai}-coupled receptor is similar to the G_{as} protocol, with the addition of forskolin to stimulate a basal level of cAMP production that can then be inhibited by the agonist.

- Cell Plating:
 - Follow the same procedure as for the TAAR1 assay, using HEK-h5-HT1A cells.
- Compound Addition:
 - Prepare serial dilutions of **Ulotaront** in assay buffer containing a fixed concentration of forskolin (the concentration of forskolin should be optimized to produce approximately 80% of its maximal cAMP stimulation, e.g., 1-10 μ M).
 - Include controls: vehicle only, forskolin only (for maximal stimulation), and vehicle with forskolin.
 - Remove the cell culture medium and add the compound/forskolin mixtures to the wells.
- Incubation, cAMP Detection, and Signal Reading:
 - Follow steps 3, 4, and 5 from the TAAR1 protocol.

Data Analysis

- Normalization:
 - For the TAAR1 (G α s) assay, normalize the data to the vehicle control (0% response) and a maximal response from a reference agonist or a high concentration of **Ulotaront** (100% response).
 - For the 5-HT1A (G α i) assay, normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a high concentration of **Ulotaront** or a reference agonist (100% inhibition).
- Dose-Response Curve:
 - Plot the normalized response against the logarithm of the **Ulotaront** concentration.
 - Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Troubleshooting

- High Well-to-Well Variability: Ensure uniform cell plating, gentle aspiration and addition of liquids, and proper mixing of reagents.
- Low Signal-to-Background Ratio: Optimize cell number, incubation times, and reagent concentrations. Check for outdated reagents.
- Inconsistent EC50 Values: Verify the accuracy of compound dilutions. Ensure the PDE inhibitor is active. Check for cell passage number variability.
- No Response (G α i Assay): Confirm that the forskolin concentration is appropriate to stimulate cAMP production. Verify receptor expression and cell health.

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